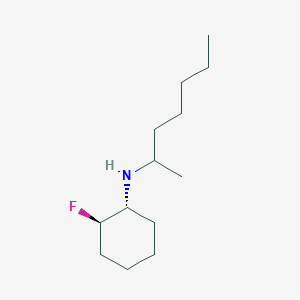

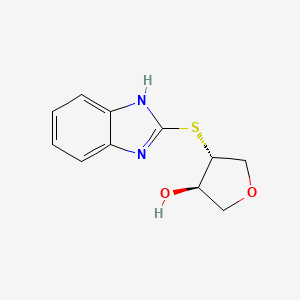

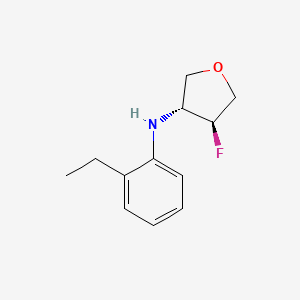

![molecular formula C12H18N4 B1531908 1-(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine CAS No. 2098079-55-9](/img/structure/B1531908.png)

1-(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine

Übersicht

Beschreibung

The compound “1-(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine” belongs to the class of imidazo[4,5-b]pyridines . Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[4,5-b]pyridines from readily available starting materials . For instance, a facile synthesis of imidazo[4,5-b]pyridines was described by Rosenberg et al. using a Pd-catalyzed amide coupling reaction .Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from the NMR spectroscopic data . The compound has a significant structural resemblance with purines, which has prompted biological investigations to assess their potential therapeutic significance .Chemical Reactions Analysis

Imidazo[4,5-b]pyridines are known to undergo a variety of chemical reactions . For instance, they can undergo cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from the NMR spectroscopic data . For instance, the compound has a melting point of 340°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Imidazopyridines, including derivatives structurally similar to 1-(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine, are synthesized through various chemical routes, demonstrating a wide range of biological activities. For instance, the synthesis of imidazopyridines substituted at the 3-position has been explored for potential antisecretory and cytoprotective antiulcer agents, indicating the versatility of this scaffold in medicinal chemistry (Starrett et al., 1989). Furthermore, novel series of imidazo-[1,2-a]pyridine derivatives have been synthesized and screened for antimicrobial activity, revealing some derivatives to possess potent activity against various strains of bacteria and fungi, highlighting the scaffold's potential in developing new antimicrobial agents (Desai et al., 2012).

Optical and Material Applications

Imidazo[1,5-a]pyridine derivatives have been synthesized and characterized for their optical properties, such as large Stokes' shifts and high quantum yields, indicating their potential as low-cost emitters in luminescent materials (Volpi et al., 2017). This research underscores the applicability of imidazopyridine derivatives in the development of new materials for optical and electronic applications.

Antiviral and Anticancer Agents

Research on imidazopyridine derivatives extends to the development of novel antiviral and anticancer agents. For example, certain imidazopyridine derivatives have been synthesized and evaluated for their activity against viruses such as human cytomegalovirus (HCMV), herpes simplex viruses (HSV1/HSV2), and varicella-zoster virus (VZV), indicating their potential as novel antiviral agents (Cundy et al., 1997). Additionally, the synthesis of imidazopyridines aimed at inhibiting mitotic processes showcases their potential in anticancer research (Temple et al., 1987).

Zukünftige Richtungen

The future directions for “1-(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine” could involve further exploration of its pharmacological potential and synthetic approaches . Given its structural resemblance to purines and its influence on various cellular pathways, it could be a promising candidate for drug development .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as imidazole-containing compounds, have been known to interact with a variety of targets, including gaba a receptors, proton pumps, aromatase, and enzymes involved in carbohydrate metabolism .

Mode of Action

Related imidazole compounds have been shown to act as positive allosteric modulators of gaba a receptors . They can also inhibit proton pumps, aromatase, and various enzymes .

Biochemical Pathways

Related compounds have been shown to influence pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism . For instance, IKK-ɛ and TBK1, which are known to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation, are influenced by similar compounds .

Pharmacokinetics

Imidazole, a core structure in this compound, is known to be highly soluble in water and other polar solvents , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Related compounds have been shown to inhibit microtubule assembly formation in certain cancer cell lines .

Action Environment

The electronegativity and molecular polarizability may play an important role in the anti-inflammatory activity of related benzimidazole and imidazopyridine derivatives .

Eigenschaften

IUPAC Name |

1-(3-butylimidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4/c1-3-4-8-16-11(9-13-2)15-10-6-5-7-14-12(10)16/h5-7,13H,3-4,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOSEDVCCVIGMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=NC2=C1N=CC=C2)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

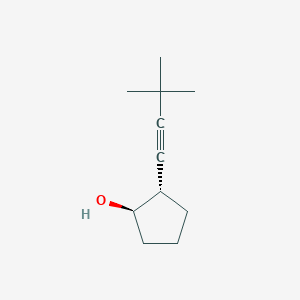

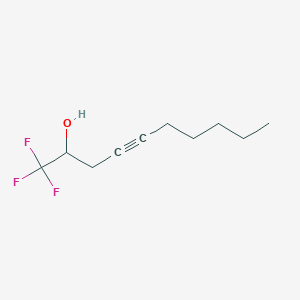

![tert-butyl (3S,4R)-3-hydroxy-4-[2-(trimethylsilyl)ethynyl]pyrrolidine-1-carboxylate](/img/structure/B1531826.png)

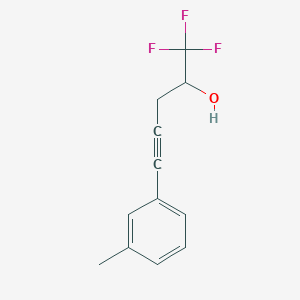

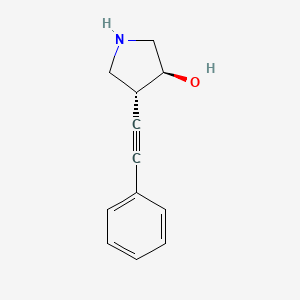

![1-[3-(4-Ethylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1531829.png)

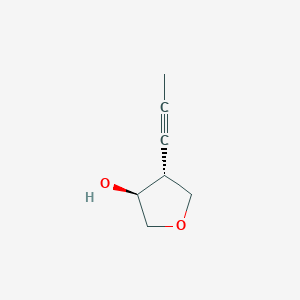

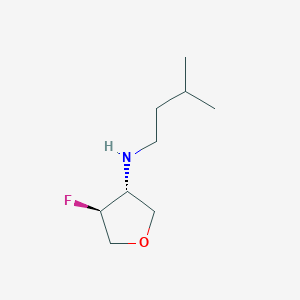

![(3R,4R)-4-[(4-methylpyrimidin-2-yl)sulfanyl]oxolan-3-ol](/img/structure/B1531839.png)

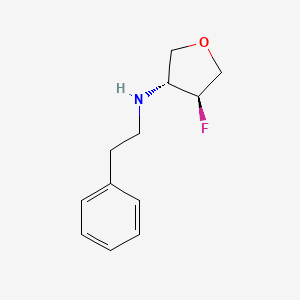

![(3S,4R)-4-[2-(thiophen-3-yl)ethynyl]pyrrolidin-3-ol](/img/structure/B1531845.png)